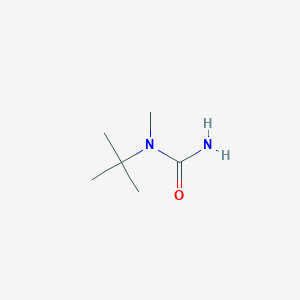
N-tert-Butyl-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-methylurea: is an organic compound belonging to the class of ureas It is characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-tert-Butyl-N-methylurea involves the reaction of tert-butylamine with methyl isocyanate.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of tert-butylamine with methyl carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reactions are optimized for high yield and purity, and the products are typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-tert-Butyl-N-methylurea can undergo substitution reactions where the tert-butyl or methyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: N-tert-Butyl-N-methylurea is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N-methylurea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites. The tert-butyl and methyl groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-tert-Butylurea: Similar in structure but lacks the methyl group.
N-methylurea: Similar in structure but lacks the tert-butyl group.
Tetramethylurea: Contains four methyl groups instead of tert-butyl and methyl groups.
Uniqueness: N-tert-Butyl-N-methylurea is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
216142-80-2 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1-tert-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |
Clé InChI |
RTSUXCDLIDGDAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


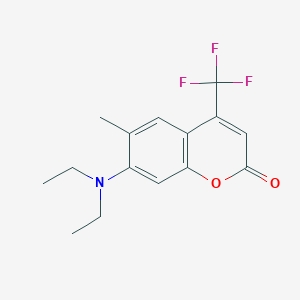
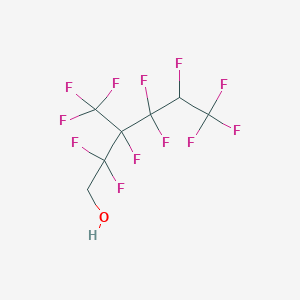
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
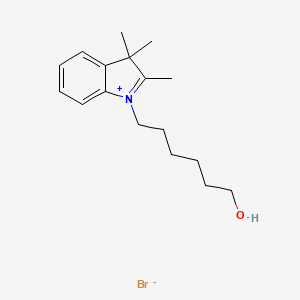
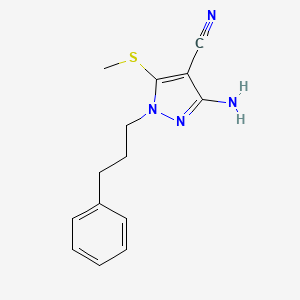
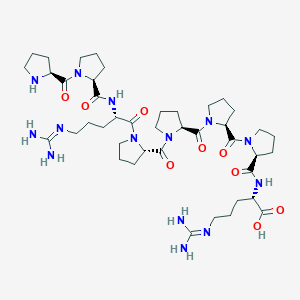
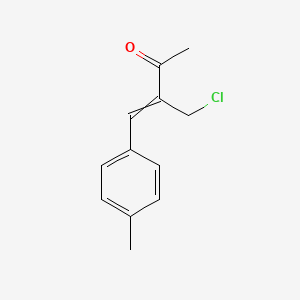
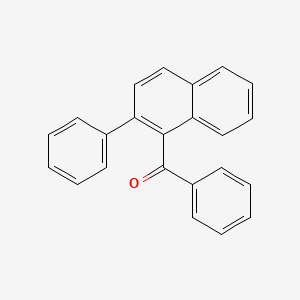
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

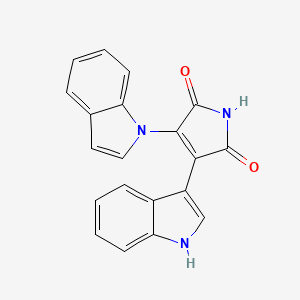
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)

